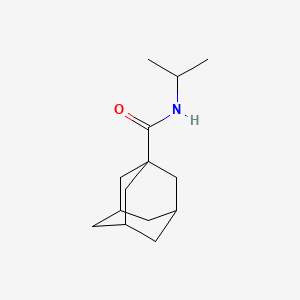

N-propan-2-yladamantane-1-carboxamide

Description

N-propan-2-yladamantane-1-carboxamide is a synthetic adamantane derivative characterized by a carboxamide functional group at the 1-position of the adamantane cage, with an isopropyl (propan-2-yl) substituent on the nitrogen atom. The adamantane core confers exceptional rigidity and lipophilicity, which are advantageous for enhancing metabolic stability and membrane permeability in pharmaceutical applications.

Properties

IUPAC Name |

N-propan-2-yladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-9(2)15-13(16)14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRDMGPQDBXOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317918 | |

| Record name | N-propan-2-yladamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71458-39-4 | |

| Record name | NSC322044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-propan-2-yladamantane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-yladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with isopropylamine. This reaction is often catalyzed by phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as a hydrogen chloride acceptor. The reaction is carried out in acetonitrile under reflux conditions for about 8 hours, yielding the target compound in high yields .

Industrial Production Methods: Industrial production methods for adamantane derivatives often involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-propan-2-yladamantane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

N-propan-2-yladamantane-1-carboxamide is a compound that has garnered attention in scientific research due to its potential applications in pharmacology and materials science. This article explores its applications, supported by data tables and case studies.

Cannabinoid Receptor Modulation

One of the most significant applications of this compound is its role as a ligand for cannabinoid receptors, particularly CB2 receptors. Research indicates that selective CB2 receptor modulators can provide analgesic effects without the psychotropic side effects associated with CB1 receptor activation. This makes them promising candidates for developing new analgesics and treatments for inflammatory and immune disorders .

Case Studies

Several studies have highlighted the efficacy of cannabinoid receptor ligands, including this compound, in preclinical models:

Polymeric Derivatives

This compound has also been explored for its incorporation into polymeric materials. Adamantane derivatives are known to enhance the mechanical properties of polymers due to their rigid structure.

Polyamide Synthesis

Research indicates that incorporating adamantane into polyamides can result in materials with improved thermal stability and mechanical strength. The synthesis methods include:

- Emulsion Polycondensation : High molecular weight polyamides can be synthesized through controlled reactions involving adamantane derivatives.

Mechanism of Action

The mechanism of action of N-propan-2-yladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a modulator of various biological pathways, including those involved in antiviral and antibacterial activities. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-propan-2-yladamantane-1-carboxamide and related compounds:

Key Observations:

- Adamantane vs. Non-adamantane Scaffolds: The adamantane-containing compounds (this compound and 2-{[1-(adamantan-1-yl)ethyl]amino}-N-(prop-2-en-1-yl)propanamide) exhibit significantly higher molecular weights and lipophilicity compared to 2-cyano-N-[(methylamino)carbonyl]acetamide. This impacts their pharmacokinetic profiles, including absorption and distribution .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

- This compound: Predicted logP (octanol-water partition coefficient) ≈ 3.5–4.0, indicating high lipophilicity. This suggests favorable blood-brain barrier penetration but poor aqueous solubility.

- 2-Cyano-N-[(methylamino)carbonyl]acetamide: LogP ≈ 0.5–1.0 due to polar cyano and carboxamide groups, enhancing solubility in polar solvents but limiting membrane permeability .

- 2-{[1-(Adamantan-1-yl)ethyl]amino}-N-(prop-2-en-1-yl)propanamide: LogP ≈ 4.5–5.0, driven by the adamantane core and allyl chain. This compound may exhibit prolonged tissue retention but requires formulation optimization for delivery .

Biological Activity

N-propan-2-yladamantane-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have explored the anticancer properties of various carboxamide derivatives, including those similar to this compound. For example, a study investigated the anticancer activity of 5-oxopyrrolidine derivatives using A549 human lung adenocarcinoma cells. The results indicated that structural modifications significantly influenced the anticancer efficacy, with certain derivatives exhibiting substantial cytotoxicity against cancer cells while sparing non-cancerous cells . Although specific data for this compound is limited, its structural analogs suggest potential for similar anticancer effects.

The mechanism by which carboxamide compounds exert their biological effects often involves interactions with specific molecular targets. For instance, compounds that inhibit protein myristoylation have been identified as promising antimalarial agents by disrupting essential processes in Plasmodium falciparum . While direct studies on this compound are sparse, understanding these mechanisms can provide insights into its potential biological activities.

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships (SAR) has been pivotal in understanding the biological activity of carboxamide derivatives. The relationship between molecular structure and biological response has been documented extensively, indicating that lipophilicity and specific functional groups play crucial roles in determining activity levels . This principle can be applied to hypothesize about the activity of this compound based on its structural features.

Data Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.